H-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Ser(tBu)-DL-Leu-DL-Arg-DL-Pro-NHNHCONH2.CH3CO2H
Description
H-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Ser(tBu)-DL-Leu-DL-Arg-DL-Pro-NHNHCONH2.CH3CO2H is a synthetic peptide derivative featuring a non-natural backbone with racemic (DL) configurations across multiple amino acid residues. The compound includes a tert-butyl (tBu)-protected serine residue and a hydrazide (NHNHCONH2) terminus, stabilized by an acetic acid (CH3CO2H) counterion.
Properties
Molecular Formula |
C56H83N17O14 |
|---|---|
Molecular Weight |
1218.4 g/mol |
IUPAC Name |
acetic acid;2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]-N-[1-[2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C54H79N17O12.C2H4O2/c1-29(2)20-38(45(75)63-37(12-8-18-60-52(56)57)51(81)71-19-9-13-43(71)50(80)69-70-53(58)82)65-49(79)42(27-83-54(3,4)5)68-46(76)39(21-30-14-16-33(73)17-15-30)66-48(78)41(26-72)67-47(77)40(22-31-24-61-36-11-7-6-10-34(31)36)64-44(74)35(55)23-32-25-59-28-62-32;1-2(3)4/h6-7,10-11,14-17,24-25,28-29,35,37-43,61,72-73H,8-9,12-13,18-23,26-27,55H2,1-5H3,(H,59,62)(H,63,75)(H,64,74)(H,65,79)(H,66,78)(H,67,77)(H,68,76)(H,69,80)(H4,56,57,60)(H3,58,70,82);1H3,(H,3,4) |
InChI Key |
BOIZRPCZVKUUNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)N.CC(=O)O |
Origin of Product |
United States |
Biological Activity
The compound H-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Ser(tBu)-DL-Leu-DL-Arg-DL-Pro-NHNHCONH2.CH3CO2H is a synthetic peptide that exhibits a range of biological activities. This article provides a comprehensive overview of its biological effects, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is composed of a series of amino acids, including histidine (His), tryptophan (Trp), serine (Ser), tyrosine (Tyr), leucine (Leu), arginine (Arg), and proline (Pro). Its structure includes modifications such as tert-butyl (tBu) and hydrazine derivatives, which may influence its biological activity.
1. Antimicrobial Activity
Recent studies indicate that peptides similar to H-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Ser(tBu)-DL-Leu-DL-Arg-DL-Pro exhibit significant antimicrobial properties. These peptides can inhibit the growth of various fungi and pathogenic bacteria, suggesting their potential use in treating infections .
2. Antioxidant Properties
The antioxidant capacity of this peptide has been explored, revealing its ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is attributed to the presence of aromatic amino acids like tryptophan and tyrosine, which are known for their electron-donating abilities .
3. Anticancer Potential
Research has shown that certain peptide sequences can induce apoptosis in cancer cells. For example, peptides with similar structures have been found to inhibit cell proliferation in various cancer cell lines, including lung cancer cells, by modulating signaling pathways involved in cell growth and survival .
4. Neuroprotective Effects
Peptides like H-DL-His-DL-Trp have been studied for their neuroprotective effects, potentially enhancing cognitive functions and providing protection against neurodegenerative diseases. The mechanisms involve modulation of neurotransmitter systems and reduction of neuroinflammation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of synthetic peptides against Staphylococcus aureus, demonstrating that modifications in amino acid sequence could enhance antimicrobial potency significantly .
- Cancer Cell Studies : In vitro studies on A549 lung cancer cells showed that specific peptides could inhibit cell growth by inducing cell cycle arrest and apoptosis through the activation of apoptotic pathways .
- Oxidative Stress Reduction : A comparative analysis of various peptides indicated that those containing tryptophan exhibited superior antioxidant activity, reducing reactive oxygen species (ROS) levels in neuronal cultures .
Scientific Research Applications
Structural Characteristics
The compound consists of multiple amino acids, including histidine, tryptophan, serine, tyrosine, leucine, arginine, and proline. The presence of a t-butyl group on the serine residue enhances its stability and solubility, making it suitable for various applications in drug development and molecular biology.
Table 1: Structural Components of the Compound
| Amino Acid | Role in Structure |
|---|---|
| Histidine | Metal ion binding, enzyme catalysis |
| Tryptophan | Precursor for serotonin, UV light absorption |
| Serine | Active site in enzymes, phosphorylation |
| Tyrosine | Precursor for neurotransmitters |
| Leucine | Protein synthesis, muscle repair |
| Arginine | Nitric oxide production, immune function |
| Proline | Structural stability in proteins |
Drug Development
The compound's unique structure allows it to interact with biological targets effectively. Research indicates that peptides like H-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Ser(tBu)-DL-Leu-DL-Arg-DL-Pro-NHNHCONH2.CH3CO2H can serve as lead compounds in the development of new pharmaceuticals. For instance, studies have shown that similar peptides exhibit antioxidant properties and can inhibit specific enzymes related to disease processes .
Antioxidant Properties
Peptides related to this compound have demonstrated significant antioxidant activity. In particular, the incorporation of certain amino acids has been linked to enhanced radical scavenging abilities, making them candidates for treating oxidative stress-related diseases .
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this peptide with various biological targets. These studies are crucial for understanding how modifications to the peptide structure can influence its interaction with proteins involved in disease pathways.
Table 2: Molecular Docking Insights
| Target Protein | Binding Affinity (kcal/mol) | Reference Compound |
|---|---|---|
| Dihydrofolate reductase | -9.5 | Ascorbic acid |
| Keap1 | -8.7 | Triethylene glycol |
Neuroprotective Effects
A study investigating the neuroprotective effects of similar peptides found that they could reduce neuronal cell death induced by oxidative stress in vitro. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Anticancer Activity
Research has also explored the anticancer properties of peptides derived from this compound's structure. In vitro assays revealed that these peptides could inhibit tumor cell proliferation by inducing apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares homology with peptides like H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 (CAS: 51776-33-1, MW: 747.84 g/mol) , which lacks the His, Trp, and tBu-Ser residues but retains a similar amide backbone. Key differences include:
- Hydrazide vs. Amide Terminus : The hydrazide group (NHNHCONH2) may alter solubility or chelation properties relative to standard C-terminal amides.
Physicochemical Properties
Research Findings and Challenges
- Stereochemical Complexity : Racemic synthesis introduces enantiomeric impurities, complicating pharmacological evaluation. Advanced purification methods (e.g., chiral HPLC) are critical but resource-intensive .
- Hydrazide Functionality : This group may confer metal-binding properties, analogous to crown ethers or nickel complexes , but toxicity risks (e.g., hydrazine byproducts) require rigorous safety assessments.
- Comparative Efficacy : The peptide’s DL-configuration may reduce binding affinity compared to L-isoforms but extend half-life in vivo—a trade-off observed in other racemic therapeutics .
Q & A
Q. How can the stereochemical integrity of DL-amino acids in this peptide be experimentally confirmed?
Methodological Answer:
- Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) and reference standards to separate and quantify D/L enantiomers. Retention times and peak areas are compared to validate racemic mixtures .
- Circular Dichroism (CD) spectroscopy can provide secondary structural insights and confirm the absence of enantiomeric bias in solution-phase conformations.
| Analytical Parameters | Conditions |
|---|---|
| HPLC Column | Chiralpak® IA (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol (80:20) + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
Q. What analytical techniques are recommended for assessing purity and structural fidelity?
Methodological Answer:
- LC-MS (ESI or MALDI-TOF) to confirm molecular weight and detect impurities. For example, a 10–90% acetonitrile/water gradient over 30 minutes with 0.1% formic acid improves ionization efficiency .
- NMR (1H/13C) in DMSO-d6 or CD3OD to verify backbone connectivity and tert-butyl protection on Ser(tBu). DEPT-135 spectra distinguish CH₂ and CH₃ groups.
Q. How can researchers optimize solid-phase synthesis protocols for this peptide?
Methodological Answer:
- Use Design of Experiments (DoE) to screen coupling reagents (e.g., HATU vs. PyBOP), reaction times, and temperatures. A Plackett-Burman design reduces variables efficiently .
- Monitor stepwise yields via Fmoc deprotection kinetics (UV absorbance at 301 nm) and adjust resin-swelling solvents (DCM vs. DMF) for bulky residues like Tyr and Ser(tBu).
Advanced Research Questions
Q. How does the tert-butyl protection on Ser(tBu) influence enzymatic stability and bioavailability?
Methodological Answer:
- Conduct serum stability assays (e.g., human serum at 37°C, 24 hours) with LC-MS quantification. Compare degradation rates of Ser(tBu)-containing peptides vs. unprotected analogs .
- Molecular Dynamics (MD) simulations (e.g., GROMACS) model hydration shells and steric hindrance effects. Solvent-accessible surface area (SASA) calculations quantify protection efficacy.
| MD Simulation Parameters | Settings |
|---|---|
| Force Field | CHARMM36m |
| Solvent Model | TIP3P |
| Temperature | 310 K (NVT ensemble) |
| Simulation Time | 100 ns |
Q. What strategies resolve contradictions in biological activity data caused by racemic DL-configurations?
Methodological Answer:
- Enantioselective assays : Test D- and L-enantiomers separately using chiral separation techniques (e.g., HPLC). For example, AT1 receptor binding assays may show divergent IC50 values for D-Trp vs. L-Trp .
- Free-energy perturbation (FEP) calculations predict binding affinities for each enantiomer to receptors like GPCRs, identifying stereochemical drivers of activity.
Q. How can in silico modeling predict the hydrazide moiety’s role in membrane permeability?
Methodological Answer:
- PAMPA (Parallel Artificial Membrane Permeability Assay) quantifies passive diffusion. Compare hydrazide-containing peptides vs. carboxylate analogs.
- Quantitative Structure-Activity Relationship (QSAR) models parameterize logP, polar surface area, and H-bond donors. Tools like MOE® or Schrödinger’s QikProp generate permeability predictions .
Data Contradiction Analysis Framework
Q. How should researchers address discrepancies in spectroscopic vs. functional data for this peptide?
Methodological Answer:
- Triangulate data sources : Cross-validate NMR/CD structural data with functional assays (e.g., receptor activation). For example, if NMR shows correct folding but bioactivity is absent, test for aggregation via Dynamic Light Scattering (DLS) .
- Apply Bayesian statistics to weight conflicting evidence. Priors can include literature data on similar peptides, while posteriors update confidence intervals for observed results .
Experimental Design Recommendations
Q. What longitudinal study designs are appropriate for stability testing under physiological conditions?
Methodological Answer:
- Use a split-plot design with time as a subplot factor. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
